![molecular formula C14H21NS2 B14317466 3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene CAS No. 112096-74-9](/img/no-structure.png)
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene is a chemical compound with the molecular formula C₁₄H₂₁NS₂. It is a bicyclic structure containing nitrogen and sulfur atoms, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves multiple steps. One common method includes the reaction of secondary amines with specific reagents to form the desired bicyclic structure. The reaction conditions often involve the use of bases and solvents to facilitate the formation of the macrocyclic ring . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to bind to specific molecular targets.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The nitrogen and sulfur atoms in the compound play a crucial role in binding to the metal ions, stabilizing the complex, and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene can be compared with other similar compounds, such as:
3,7,11,17-Tetra-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene: This compound contains four nitrogen atoms and is used in similar applications but has different reactivity due to the absence of sulfur atoms.
3,11-Dibenzyl-3,7,11,17-tetra-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene: This derivative has benzyl groups attached, which can influence its solubility and binding properties.
The uniqueness of this compound lies in its combination of nitrogen and sulfur atoms, which provide distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
112096-74-9 | |
Molekularformel |
C14H21NS2 |
Molekulargewicht |
267.5 g/mol |
IUPAC-Name |
3,11-dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene |
InChI |
InChI=1S/C14H21NS2/c1-2-4-6-16-11-13-8-14(10-15-9-13)12-17-7-5-3-1/h8-10H,1-7,11-12H2 |
InChI-Schlüssel |
DPAUJGPUIJIECJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCSCC2=CC(=CN=C2)CSCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.